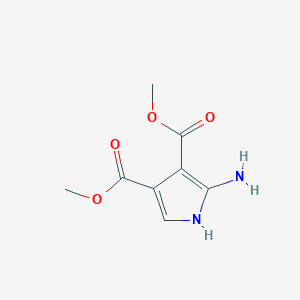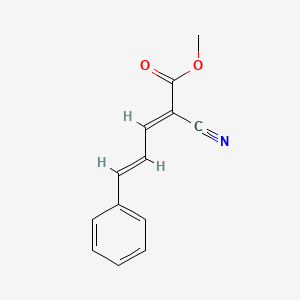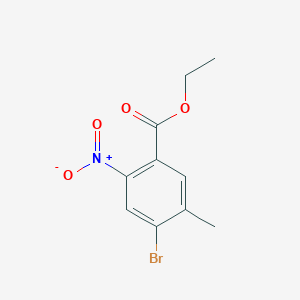
3-Methyl-6-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of 3-Methyl-6-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridazine consists of a six-membered pyridazine ring with nitrogen atoms at positions 1 and 2, and an oxygen atom at position 3. The piperidine group is attached at position 4, and the thiophene-sulfonyl moiety is linked to the pyridazine ring. The arrangement of atoms and functional groups determines its biological activity .
Chemical Reactions Analysis
Studies have explored the reactivity of this compound in various chemical reactions. Researchers have investigated its behavior under different conditions, including substitution reactions, cyclizations, and transformations. These reactions contribute to its versatility and potential applications .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Pharmacological Properties and Applications
Antibacterial and Antiviral Activities
Compounds containing elements of the specified chemical structure have been explored for their antibacterial and antiviral properties. For instance, oxazolidinones, a class of synthetic antibacterial agents showing activity against gram-positive organisms, include structures with similarities in heterocyclic rings and substituents indicating potential for antibiotic development (Tucker et al., 1998). Additionally, R 61837, a compound with a similar heteroaromatic ring, exhibits potent inhibitory effects on rhinoviruses at non-toxic concentrations (Andries et al., 2005).
Antioxidant Properties
Novel derivatives related to pyridazine structures have been synthesized and evaluated for their central nervous system (CNS) and antioxidant properties. These compounds, through their interaction with reactive oxygen species, could offer insights into the development of therapies targeting oxidative stress-related diseases (Malinka et al., 2002).
Chemical Synthesis and Reactivity
Heterocyclic Chemistry
The synthesis of pyridazine derivatives from reactions involving compounds with structural features akin to "3-Methyl-6-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridazine" has been documented. These syntheses contribute to the understanding of heterocyclic chemistry, providing pathways to novel compounds with potential applications in drug development and material science (Ibrahim & Behbehani, 2014).
Herbicidal Activities
Research into pyridazine derivatives highlights their application in developing herbicides. Specifically, compounds exhibiting structural similarities have been shown to possess significant herbicidal activities, underscoring the potential for agricultural applications (Xu et al., 2008).
Propiedades
IUPAC Name |
3-methyl-6-(1-thiophen-2-ylsulfonylpiperidin-4-yl)oxypyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-11-4-5-13(16-15-11)20-12-6-8-17(9-7-12)22(18,19)14-3-2-10-21-14/h2-5,10,12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAMQSCCIGCJRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-6-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,7-Dichloro-3-[(3-methoxyphenyl)sulfonyl]quinoline](/img/structure/B2771565.png)
![N,N-diethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide](/img/no-structure.png)

![Methyl (E)-4-[(1-methyl-2,2-dioxo-3,4-dihydro-2lambda6,1-benzothiazin-4-yl)amino]-4-oxobut-2-enoate](/img/structure/B2771572.png)

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2771576.png)





![3-Bromo-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B2771585.png)
![6-chloro-N-{2-[(ethylamino)methyl]phenyl}pyridine-2-carboxamide hydrochloride](/img/structure/B2771586.png)
